molecular formula C15H13N B1601917 2-(p-Tolylethynyl)aniline CAS No. 124643-45-4

2-(p-Tolylethynyl)aniline

Cat. No.: B1601917
CAS No.: 124643-45-4
M. Wt: 207.27 g/mol
InChI Key: BMZWJMXJVGEQGL-UHFFFAOYSA-N
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Description

2-(p-Tolylethynyl)aniline is an organic compound with the molecular formula C15H13N. It is a derivative of aniline, where the hydrogen atom at the ortho position is replaced by a p-tolylethynyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolylethynyl)aniline typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 2-iodoaniline and p-tolylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is performed in a solvent such as dimethylformamide (DMF) with triethylamine (Et3N) as a base .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the Sonogashira cross-coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and high yield. The reaction conditions can be optimized for industrial applications by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 2-(p-Tolylethynyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(p-Tolylethynyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(p-Tolylethynyl)aniline exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

  • 2-(Phenylethynyl)aniline
  • 2-(Methylethynyl)aniline
  • 2-(Ethylethynyl)aniline

Comparison: 2-(p-Tolylethynyl)aniline is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This makes it more suitable for certain applications, such as the synthesis of specific heterocyclic compounds and advanced materials, compared to its analogs .

Properties

IUPAC Name

2-[2-(4-methylphenyl)ethynyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZWJMXJVGEQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559121
Record name 2-[(4-Methylphenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124643-45-4
Record name 2-[(4-Methylphenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-iodoaniline (2.19 g, 10.0 mmol) in diethylamine (40 ml) were added 4-ethynyltoluene (1.16 g, 10.0 mmol), bis(triphenylphosphine) palladium(II) chloride (702 mg, 1.00 mmol) and copper iodide (190 mg, 1.00 mmol) successively, and the mixture was stirred for 6 hours at 50° C. After adding water, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and filtered. The solvent was removed in vacuo and the residue was purified by silica gel column chromatography to give the subject compound (1.80 g, 87%).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine) palladium(II) chloride
Quantity
702 mg
Type
catalyst
Reaction Step One
Quantity
190 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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